molecular formula C12H18N2O4S B14824164 N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14824164
M. Wt: 286.35 g/mol
InChI Key: JQWNAIDNYRYJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

N-(4-cyclopropyloxy-5-propan-2-yloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O4S/c1-8(2)17-11-7-13-6-10(14-19(3,15)16)12(11)18-9-4-5-9/h6-9,14H,4-5H2,1-3H3

InChI Key

JQWNAIDNYRYJPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CN=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-5-isopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent for the treatment of certain diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide is unique due to the presence of both cyclopropoxy and isopropoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

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